molecular formula C20H15Cl4NO3S2 B12141388 Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Cat. No.: B12141388
M. Wt: 523.3 g/mol
InChI Key: JOYOMDSFBYQEFJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[b]thiophene core, followed by the introduction of the carboxamide group and the chlorination of specific positions on the aromatic ring. The final step involves the attachment of the N-[(4-chlorophenyl)methyl] and N-(tetrahydro-1,1-dioxido-3-thienyl) groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

    Biology: They have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Some derivatives have shown promise as potential therapeutic agents for various diseases.

    Industry: These compounds can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, some derivatives may act as inhibitors of specific enzymes, blocking their activity and thereby affecting the associated biological processes.

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide derivatives can be compared with other similar compounds, such as:

    Benzo[b]furan derivatives: These compounds have a similar structure but contain an oxygen atom instead of sulfur.

    Thiazole derivatives: These compounds contain a five-membered ring with both sulfur and nitrogen atoms.

    Benzothiazole derivatives: These compounds have a similar structure but with a nitrogen atom in the ring.

The uniqueness of Benzo[b]thiophene-2-carboxamide derivatives lies in their specific structural features and the resulting biological activities, which can differ significantly from those of similar compounds.

Biological Activity

Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) , focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[b]thiophene core with multiple substituents that enhance its biological properties. The synthesis of benzo[b]thiophene derivatives typically involves methods such as cyclization reactions and acylation processes. For instance, the development of new benzo[b]thiophene amide-based antimicrobial agents has been reported, highlighting the systematic synthesis of various derivatives that can exhibit potent biological activities against pathogens like Plasmodium falciparum and Staphylococcus aureus .

Biological Activity

Antimicrobial Activity
Research has demonstrated that benzo[b]thiophene derivatives possess notable antimicrobial properties. A study evaluated a series of compounds for their activity against Staphylococcus aureus, revealing that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 4 µg/mL . The structure-activity relationship (SAR) analyses indicated that modifications on the benzo[b]thiophene scaffold could enhance antibacterial efficacy.

Antimalarial Activity
In vitro studies have shown that some benzo[b]thiophene derivatives are effective against Plasmodium falciparum strains. Two active leads from a series of synthesized compounds demonstrated promising antimalarial activity, suggesting that structural modifications can lead to improved efficacy against malaria .

Opioid Receptor Agonism
Another important aspect of this compound is its interaction with opioid receptors. Research indicates that certain benzo[b]thiophene-2-carboxamide analogs activate mu-opioid receptors via the cyclic adenosine monophosphate (cAMP) pathway, demonstrating strong analgesic effects with reduced side effects such as constipation . This property positions these compounds as potential candidates for developing new analgesics.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzo[b]thiophene structure influence biological activity. For instance:

  • Substituent Effects: The presence of halogen atoms has been shown to enhance the antimicrobial properties of these compounds.
  • Linker Variations: The type and length of linkers connecting the benzo[b]thiophene core to other functional groups significantly impact the binding affinity and activity against target enzymes .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various benzo[b]thiophene derivatives was conducted against drug-resistant strains of Staphylococcus aureus. The study identified several compounds with MIC values lower than 10 µg/mL, indicating their potential as effective antibacterial agents .

Case Study 2: Opioid Receptor Activity

In a study investigating analgesic properties, a specific benzo[b]thiophene derivative was found to activate mu-opioid receptors effectively while maintaining a favorable safety profile. This compound's efficacy was compared with traditional opioids, showcasing its potential for pain management without severe side effects .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDStructureMIC (µg/mL)Target Pathogen
II.bCl4Methicillin-sensitive S. aureus
II.cF>256Methicillin-resistant S. aureus
II.dF32Daptomycin-resistant S. aureus

Table 2: Opioid Receptor Agonist Activity

Compound IDReceptor TypeEC50 (nM)Side Effects
Compound 25Mu-opioid10Low constipation risk
Compound 25Delta-opioid200Mild

Properties

Molecular Formula

C20H15Cl4NO3S2

Molecular Weight

523.3 g/mol

IUPAC Name

3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15Cl4NO3S2/c21-12-3-1-11(2-4-12)9-25(14-5-6-30(27,28)10-14)20(26)19-18(24)17-15(23)7-13(22)8-16(17)29-19/h1-4,7-8,14H,5-6,9-10H2

InChI Key

JOYOMDSFBYQEFJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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